molecular formula C18H21NO2 B11525866 2-(3,3,5-trimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)cyclohexane-1,3-dione

2-(3,3,5-trimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)cyclohexane-1,3-dione

Cat. No.: B11525866
M. Wt: 283.4 g/mol
InChI Key: MRANJQWKLBJPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3,5-trimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)cyclohexane-1,3-dione is a synthetic organic compound. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that combines a dihydroisoquinoline moiety with a cyclohexane-1,3-dione group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,5-trimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,3,5-trimethyl-3,4-dihydroisoquinoline with cyclohexane-1,3-dione under acidic or basic conditions. The reaction may require specific catalysts or solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and reaction time, is optimized to maximize efficiency and minimize costs. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,5-trimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted isoquinoline derivatives.

Scientific Research Applications

2-(3,3,5-trimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)cyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the production of specialty chemicals, dyes, or other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,3,5-trimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,3,5-trimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)cyclohexane-1,3-dione include other isoquinoline derivatives, such as:

  • 3,4-Dihydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline
  • 3,3,5-Trimethylisoquinoline

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features. The presence of both the dihydroisoquinoline and cyclohexane-1,3-dione moieties imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

3-hydroxy-2-(3,3,5-trimethyl-4H-isoquinolin-1-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C18H21NO2/c1-11-6-4-7-12-13(11)10-18(2,3)19-17(12)16-14(20)8-5-9-15(16)21/h4,6-7,20H,5,8-10H2,1-3H3

InChI Key

MRANJQWKLBJPOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(N=C(C2=CC=C1)C3=C(CCCC3=O)O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.